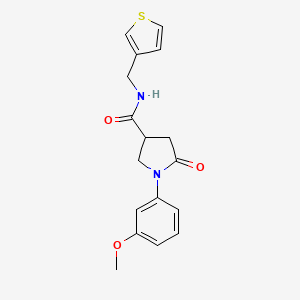
1-(3-methoxyphenyl)-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-methoxyphenyl)-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide" is a structurally complex molecule that may be related to various pyrrolidine derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on pyrrolidine derivatives and their properties.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the use of chiral auxiliaries to achieve stereoselectivity. For instance, trans-2,5-bis(methoxymethoxymethyl)pyrrolidine has been used as a chiral auxiliary for asymmetric acylation of carboxamide enolates, leading to the production of 2-alkyl-3-oxo amides, which are valuable intermediates in organic synthesis . This method provides an alternative to the asymmetric aldol reaction and could potentially be applied to synthesize the compound with appropriate modifications.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic techniques, including NMR, mass spectrometry, and X-ray crystallography. For example, a novel pyrazole derivative with a methoxyphenyl and a methylthiophenyl group was characterized, and its three-dimensional structure was confirmed by single-crystal X-ray diffraction . Such structural analyses are crucial for understanding the conformation and stereochemistry of the compound, which can influence its reactivity and biological activity.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions, including hydrogen bond interactions, as seen in the crystal structure of a related compound where C—H···O and N—H···O hydrogen bonds form a 3D network . Additionally, the reactivity of such compounds can be influenced by their electronic structure, which can be studied through computational methods like density functional theory (DFT) .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as thermal stability, can be assessed using techniques like thermogravimetric analysis (TG-DTG). For instance, a pyrazole derivative was found to be thermally stable up to 190°C . The electronic properties, such as chemical potential and hardness, can be calculated using DFT, providing insights into the compound's reactivity . Moreover, the solvation effects and non-linear optical properties can be investigated to understand the behavior of the compound in different environments .
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-15-4-2-3-14(8-15)19-10-13(7-16(19)20)17(21)18-9-12-5-6-23-11-12/h2-6,8,11,13H,7,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZLUHKZAWWHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

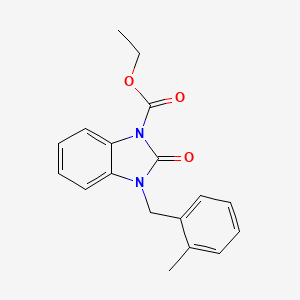
![1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3000379.png)

![N-(4-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000381.png)
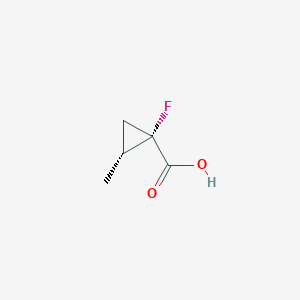
![4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B3000383.png)
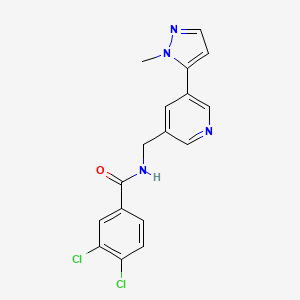
![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3000387.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B3000388.png)
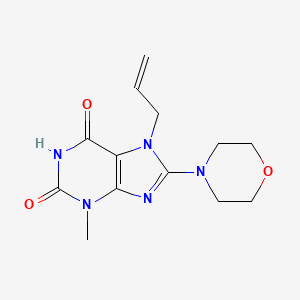
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3000391.png)
![Methyl 3-[(2-bromophenoxy)methyl]benzoate](/img/structure/B3000393.png)
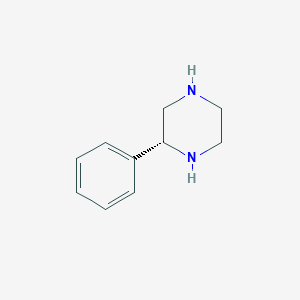
![N-[(4-Methoxy-3-methylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000396.png)